molecular formula C16H12N2O2 B5301704 (E)-2-(3-methylphenyl)-3-(4-nitrophenyl)prop-2-enenitrile

(E)-2-(3-methylphenyl)-3-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B5301704
M. Wt: 264.28 g/mol
InChI Key: XTZPFSQOXWJNOQ-GDNBJRDFSA-N
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Description

(E)-2-(3-methylphenyl)-3-(4-nitrophenyl)prop-2-enenitrile is an organic compound characterized by the presence of both a nitrile group and a conjugated double bond system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-methylphenyl)-3-(4-nitrophenyl)prop-2-enenitrile typically involves the reaction of 3-methylbenzaldehyde with 4-nitrobenzyl cyanide under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde and the nitrile react in the presence of a base such as piperidine or pyridine to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-methylphenyl)-3-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of (E)-2-(3-methylphenyl)-3-(4-aminophenyl)prop-2-enenitrile.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Amines, specifically (E)-2-(3-methylphenyl)-3-(4-aminophenyl)prop-2-enenitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-(3-methylphenyl)-3-(4-nitrophenyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-(3-methylphenyl)-3-(4-nitrophenyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through its ability to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(3-methylphenyl)-3-(4-aminophenyl)prop-2-enenitrile
  • (E)-2-(3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-enenitrile
  • (E)-2-(3-methylphenyl)-3-(4-methoxyphenyl)prop-2-enenitrile

Uniqueness

(E)-2-(3-methylphenyl)-3-(4-nitrophenyl)prop-2-enenitrile is unique due to the presence of both a nitro group and a conjugated double bond system. This combination imparts specific electronic and steric properties that influence its reactivity and interactions with other molecules. The nitro group, in particular, can participate in various redox reactions, making the compound versatile for different applications.

Properties

IUPAC Name

(E)-2-(3-methylphenyl)-3-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-12-3-2-4-14(9-12)15(11-17)10-13-5-7-16(8-6-13)18(19)20/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZPFSQOXWJNOQ-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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